molecular formula C18H36N3O2+ B12340272 [(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium

[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium

Cat. No.: B12340272
M. Wt: 326.5 g/mol
InChI Key: KKJSTDHASRTKAE-CCEZHUSRSA-N
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Description

[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium is a complex organic compound with a unique structure that includes both hydroxyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This reaction is carried out under mild conditions and results in the formation of the desired compound with high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, including temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of catalysts or under controlled pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H36N3O2+

Molecular Weight

326.5 g/mol

IUPAC Name

[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium

InChI

InChI=1S/C18H36N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-19,22-23H,2-13,16H2,1H3/q+1/b15-14+

InChI Key

KKJSTDHASRTKAE-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)N=[N+]=N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=N)O

Origin of Product

United States

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